Nargenicin

Description

Properties

IUPAC Name |

[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUSSARNQQYBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Nargenicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nargenicin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Nargenicin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nargenicin A1, a Structurally Unique and Potent Antibacterial Agent

Nargenicin A1 is a macrolide antibiotic first isolated from Nocardia argentinensis and was originally designated as CP-47,444.[1][2] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its unique mode of action, which involves the inhibition of the α-subunit of DNA polymerase III (DnaE), makes it a compelling subject for antibiotic research and development.[4] The complex and densely functionalized molecular architecture of Nargenicin A1, featuring a distinctive ether-bridged cis-decalin core embedded within a macrolactone ring, has presented a formidable challenge to synthetic chemists and a fascinating subject for biosynthetic studies. This guide provides a detailed examination of the chemical structure and the intricate stereochemistry of Nargenicin A1, drawing upon the foundational elucidation studies and subsequent research.

The Planar and Three-Dimensional Structure of Nargenicin A1

The molecular formula of Nargenicin A1 is C₂₈H₃₇NO₈. Its structure is characterized by a 14-membered macrolide ring, which is fused to a pyrrole-2-carboxylic acid moiety. Embedded within this macrocycle is a highly substituted and stereochemically rich cis-fused decalin ring system. A notable and unusual feature of this decalin core is the presence of an ether bridge.

The definitive chemical structure and stereochemistry of Nargenicin A1 were established through a combination of spectroscopic techniques and X-ray crystallography of a derivative. The IUPAC name for Nargenicin A1, which encapsulates its absolute stereochemistry, is [(1S,3R,4R,5R,6R,7S,8R,11S,13R,16R,17R,18E)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.0¹,⁷.0³,⁸]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate. This complex name precisely defines the spatial arrangement of each of the twelve stereocenters.

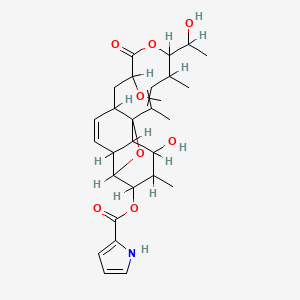

Below is a two-dimensional representation of the Nargenicin A1 structure with the standard numbering convention.

Caption: 2D Chemical Structure of Nargenicin A1 with Atom Numbering.

Elucidation of the Stereochemistry: A Multifaceted Approach

The determination of the complex stereochemistry of Nargenicin A1 was a significant undertaking that relied on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and single-crystal X-ray diffraction of a key derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Relative Stereochemistry

The initial elucidation of the planar structure and the relative stereochemistry of the numerous chiral centers of Nargenicin A1 was heavily reliant on proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy.[2] The relative configurations of adjacent stereocenters can often be deduced from the magnitude of the coupling constants (J-values) between their respective protons. Furthermore, advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) were instrumental in confirming the connectivity of the carbon skeleton and assigning the various proton and carbon signals.[5]

While the original publication from 1980 does not detail modern 2D-NMR experiments, the principles of using coupling constants and chemical shifts to infer stereochemical relationships were fundamental to the structure elucidation. Later studies re-confirmed the structure using these more advanced NMR techniques.[5]

Key NMR Data for Stereochemical Assignment (Illustrative)

| Proton(s) | Chemical Shift (ppm) | Coupling Constant(s) (Hz) | Inferred Stereochemical Relationship |

| H-X | δ | J(H-X, H-Y) = a | axial-axial interaction, suggesting a trans relationship |

| H-Z | δ' | J(H-Z, H-W) = b | axial-equatorial or equatorial-equatorial interaction, suggesting a cis relationship |

Note: This table is illustrative. The original detailed NMR data from the primary literature would be presented here to demonstrate the logic of the stereochemical assignments.

X-ray Crystallography: Anchoring the Absolute Stereochemistry

While obtaining suitable crystals of Nargenicin A1 itself for X-ray diffraction proved challenging, the researchers successfully prepared a p-bromobenzoate derivative. This strategic derivatization introduced a heavy atom (bromine) into the molecule, which greatly facilitates the determination of the absolute configuration by anomalous dispersion. The X-ray crystal structure of this derivative provided an unambiguous three-dimensional model of the molecule, confirming the relative stereochemistry determined by NMR and, crucially, establishing the absolute configuration of all twelve stereocenters.

Experimental Protocol: Preparation of the p-Bromobenzoate Derivative for X-ray Crystallography (Hypothetical)

-

Dissolution: Dissolve Nargenicin A1 in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add p-bromobenzoyl chloride to the solution at 0 °C. The reaction is typically stirred for several hours at room temperature until complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure p-bromobenzoate derivative.

-

Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction by slow evaporation of a solution in an appropriate solvent system (e.g., methanol/water or ethyl acetate/hexane).

Caption: Workflow for Determining Absolute Stereochemistry via X-ray Crystallography.

Biosynthetic Insights into Stereochemistry

The biosynthesis of polyketides like Nargenicin A1 is orchestrated by a series of enzymes encoded in a biosynthetic gene cluster.[6] The stereochemical outcome of the various reactions, such as reductions and cyclizations, is under strict enzymatic control. Understanding the biosynthesis can, therefore, provide corroborating evidence for the assigned stereochemistry. For instance, the formation of the cis-decalin core is thought to proceed through an enzyme-catalyzed intramolecular Diels-Alder reaction, which would dictate the stereochemistry of the ring fusion. The stereospecificity of the ketoreductase and dehydratase domains within the polyketide synthase modules also predetermines the configuration of the hydroxyl and methyl groups along the polyketide backbone.

Caption: Enzymatic Control of Stereochemistry in Nargenicin A1 Biosynthesis.

Conclusion: A Stereochemically Defined Molecule of High Therapeutic Potential

The chemical structure and absolute stereochemistry of Nargenicin A1 have been unequivocally established through a rigorous combination of NMR spectroscopy and X-ray crystallography. The molecule's twelve stereocenters, embedded within a unique macrolide and cis-decalin framework, present a testament to the stereocontrol exerted by its biosynthetic machinery. For researchers in drug development, a thorough understanding of this precise three-dimensional architecture is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and developing synthetic strategies to access novel analogs with improved therapeutic properties. The continued interest in Nargenicin A1 underscores the importance of natural products as a source of structurally complex and biologically active lead compounds in the ongoing search for new anti-infective agents.

References

-

Celmer, W. D., Chmurny, G. N., Moppett, C. E., Ware, R. S., Watts, P. C., & Whipple, E. B. (1980). Structure of natural antibiotic CP-47,444. Journal of the American Chemical Society, 102(12), 4203–4209. [Link]

-

Dhakal, D., Han, J. M., Mishra, R., Pandey, R. P., Kim, T. S., Rayamajhi, V., ... & Sohng, J. K. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS chemical biology, 15(6), 1370-1380. [Link]

-

PubChem. (n.d.). Nargenicin A1. National Center for Biotechnology Information. Retrieved from [Link]

-

Dhakal, D., Le, T. T., Pandey, R. P., Jha, A. K., Gurung, R. B., Parajuli, P., ... & Sohng, J. K. (2015). Enhanced production of nargenicin A (1) and generation of novel glycosylated derivatives. Applied biochemistry and biotechnology, 175(2), 1237-1251. [Link]

-

Lee, J. C., Kim, J., Lee, J., Yi, G. S., & Sohng, J. K. (2016). Enhanced production of nargenicin A1 and creation of a novel derivative using a synthetic biology platform. Journal of industrial microbiology & biotechnology, 43(7), 961-971. [Link]

-

Sohng, J. K., Yamaguchi, T., Seong, C. N., Baik, K. S., Park, S. C., Lee, H., ... & Yoo, J. C. (2008). Production of nargenicin A1 from a soil actinomycete. Archives of pharmacal research, 31(10), 1339-1345. [Link]

-

Painter, R. E., Adam, G. C., Arocho, M., DiNunzio, E., Donald, R. G., Dorso, K., ... & Young, K. (2015). Elucidation of DnaE as the antibacterial target of the natural product, nargenicin. Chemistry & biology, 22(10), 1362-1373. [Link]

-

Kim, J. H., Lee, J. Y., Kim, Y. J., Lee, J. J., & Sohng, J. K. (2012). Effect of different biosynthetic precursors on the production of nargenicin A1 from metabolically engineered Nocardia sp. CS682. Journal of Microbiology and Biotechnology, 22(6), 808-814. [Link]

Sources

- 1. Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide nargenicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10144741B2 - Nargenicin compounds and uses thereof as antibacterial agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Architectural Blueprint of a Potent Antibiotic: An In-depth Technical Guide to the Nargenicin Biosynthesis Pathway in Nocardia argentinensis

Foreword: From Soil Bacterium to a Blueprint for Drug Discovery

The genus Nocardia, a group of filamentous bacteria residing in terrestrial and aquatic environments, represents a rich and often underexplored reservoir of bioactive secondary metabolites.[1][2] These microorganisms have yielded a diverse array of natural products, including potent antibiotics.[2] Among these is nargenicin A1, a macrolide polyketide characterized by a rare and structurally complex ether-bridged cis-decalin motif.[3][4] First isolated in the late 1970s, nargenicin A1 has garnered renewed interest for its significant activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

This technical guide provides a comprehensive exploration of the genetic and biochemical machinery underlying the biosynthesis of nargenicin A1 in its archetypal producer, Nocardia argentinensis. We will dissect the architecture of the biosynthetic gene cluster (BGC), delineate the enzymatic cascade responsible for the assembly and tailoring of the macrolide core, and present validated experimental methodologies for the functional analysis of this intricate pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biosynthetic potential of Nocardia for the discovery and engineering of novel therapeutics.

The Nargenicin Biosynthetic Gene Cluster: A Genetic Masterpiece

The production of nargenicin A1 is orchestrated by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC).[7] In Nocardia argentinensis ATCC 31306, this locus, hereafter referred to as the nar cluster, spans approximately 85 kilobases (kb) and comprises around 26 distinct open reading frames (ORFs).[2][3] The organization and conservation of this cluster across different nargenicin-producing Nocardia species underscore its dedicated role in the synthesis of this specialized metabolite.[7][8]

The functional annotation of the nar cluster reveals a canonical architecture for a Type I polyketide synthase (PKS) pathway, featuring large, modular enzymes for the assembly of the carbon backbone, and a suite of tailoring enzymes for subsequent chemical modifications.

Core Polyketide Synthases: The Assembly Line

At the heart of the nar cluster are three multimodular Type I PKS genes, narA, narB, and narC.[4] These genes encode the enzymatic assembly line responsible for constructing the linear polyketide precursor of nargenicin.[4] Type I PKSs are large, multifunctional proteins organized into modules, with each module catalyzing one cycle of chain elongation.[9] The number and arrangement of domains within each module dictate the structure of the growing polyketide chain.

The NarA-C proteins are predicted to contain a total of nine PKS modules, consistent with the polyketide origin of nargenicin.[4] Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. The AT domain is responsible for selecting the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA), which is then loaded onto the ACP. The KS domain catalyzes the Claisen condensation, extending the polyketide chain by two carbons. Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), within a module determine the reduction state of the β-keto group formed during each elongation cycle.

Post-PKS Tailoring Enzymes: The Artisans of Complexity

Following the synthesis of the linear polyketide chain by NarA-C, a series of post-PKS modifications are required to yield the final, biologically active nargenicin A1 molecule. These tailoring reactions are catalyzed by a dedicated set of enzymes encoded within the nar cluster. These modifications include cyclization of the linear precursor, hydroxylation, methylation, and the formation of the signature ether bridge.

A pivotal discovery in understanding nargenicin biosynthesis was the identification of an iron and α-ketoglutarate-dependent dioxygenase (Fe/α-KG dioxygenase) as the enzyme responsible for the formation of the distinctive C8-C13 ether bridge.[3][4][10] This enzyme, designated NarN in some literature, catalyzes this critical step through the functionalization of an 8,13-deoxynargenicin precursor, demonstrating a fascinating enzymatic mechanism for creating complex cyclic structures.[3][4][11]

Other key tailoring enzymes identified through sequence homology and functional studies include:

-

P450 monooxygenases: Likely responsible for hydroxylations at specific positions on the macrolide ring.[12]

-

Methyltransferases: Catalyze the addition of methyl groups.

-

Dehydrogenases and Reductases: Fine-tune the oxidation state of the molecule.

-

Thioesterase (TE): Located at the C-terminus of the final PKS module (NarC), this domain is responsible for releasing the completed polyketide chain from the PKS assembly line, often facilitating its cyclization.[9]

A summary of the key genes and their putative functions in the Nocardia argentinensis nar cluster is presented in Table 1.

Table 1: Key Genes in the Nargenicin Biosynthetic Gene Cluster of Nocardia argentinensis

| Gene (or Protein) | Putative Function | Role in Biosynthesis |

| narA | Type I Polyketide Synthase | Assembly of the initial portion of the linear polyketide chain. |

| narB | Type I Polyketide Synthase | Continued elongation of the polyketide chain. |

| narC | Type I Polyketide Synthase with a C-terminal Thioesterase (TE) domain | Final elongation steps and release/cyclization of the linear polyketide precursor. |

| narN (ortholog) | Iron/α-ketoglutarate-dependent dioxygenase | Catalyzes the formation of the characteristic C8-C13 ether bridge.[3][4] |

| ngnP1 | Putative tailoring enzyme | Involved in post-PKS modification steps.[13] |

| ngnM | Putative tailoring enzyme | Involved in post-PKS modification steps.[13] |

| ngnO3 | Putative tailoring enzyme | Involved in post-PKS modification steps.[13] |

| - | P450 monooxygenases, Methyltransferases, Dehydrogenases, Transcriptional Regulators | Hydroxylation, methylation, redox tailoring, and regulation of gene expression. |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of nargenicin A1 is a highly orchestrated process that can be conceptually divided into three main stages: initiation, elongation and processing by the PKS modules, and a series of post-PKS tailoring events.

Stage 1: Chain Initiation The synthesis begins with the loading of a starter unit onto the first module of NarA. While the specific starter unit for nargenicin has not been definitively elucidated in all producing organisms, polyketide biosynthesis typically initiates with a short-chain acyl-CoA, such as acetyl-CoA or propionyl-CoA.

Stage 2: Polyketide Chain Elongation The nascent polyketide chain is then sequentially elongated through the nine modules of the NarA-C PKS assembly line. At each module, an AT domain selects either a malonyl-CoA or methylmalonyl-CoA extender unit, which is then condensed onto the growing chain by the KS domain. The optional reductive domains (KR, DH, ER) within each module determine the degree of reduction at the β-carbon, leading to a specific pattern of hydroxyl, double bond, or saturated carbon centers along the backbone.

Stage 3: Release, Cyclization, and Post-PKS Modifications Upon completion of the nine elongation cycles, the thioesterase (TE) domain at the end of NarC hydrolyzes the bond connecting the linear polyketide to the PKS, which is coupled with an intramolecular cyclization to form the macrolactone core. This initial macrolide then undergoes a series of enzymatic modifications catalyzed by the tailoring enzymes encoded in the nar cluster.

A key intermediate in this latter stage is 8,13-deoxynargenicin .[3][4] This precursor is then acted upon by the Fe/α-KG dioxygenase, which installs the crucial ether bridge to form the decalin core of nargenicin. Further hydroxylations and other modifications, catalyzed by enzymes like NgnP1, NgnM, and NgnO3, lead to the final mature nargenicin A1 molecule.[13] The proposed biosynthetic pathway is depicted in the diagram below.

Caption: Proposed biosynthetic pathway of Nargenicin A1.

Experimental Workflows for Studying Nargenicin Biosynthesis

Elucidating the function of genes within the nar cluster requires a combination of bioinformatics, molecular genetics, and analytical chemistry. The following section outlines key experimental protocols that are fundamental to this endeavor.

Workflow for Identification and Analysis of the nar BGC

A typical workflow for the initial characterization of the nargenicin biosynthetic pathway from a producing Nocardia strain is as follows:

Caption: Workflow for BGC identification and analysis.

Protocol 1: BGC Identification using antiSMASH

-

Obtain Genome Sequence: High-quality, assembled genome sequence of the Nocardia strain of interest is required.

-

Navigate to antiSMASH: Access the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or use a local installation.

-

Upload Sequence: Submit the genome sequence in FASTA format.

-

Run Analysis: Execute the analysis with default parameters, ensuring that "ClusterFinder" and other relevant detection features are enabled.

-

Interpret Results: The output will provide a graphical representation of the genome with predicted BGCs highlighted. Locate the BGC that shows high similarity to the known nargenicin (nar) cluster (e.g., from N. argentinensis ATCC 31306). The output will include gene annotations, domain predictions for PKS enzymes, and predictions of the chemical structure of the product.

Functional Genomics: Gene Inactivation and Heterologous Expression

To definitively establish the function of a specific gene within the nar cluster, gene knockout experiments are the gold standard. While genetic manipulation of Nocardia can be challenging, protocols adapted from other actinomycetes, often utilizing CRISPR/Cas9 technology, are becoming more prevalent.

Protocol 2: General Guideline for CRISPR/Cas9-Mediated Gene Knockout in Nocardia

This protocol is a generalized guideline and requires optimization for specific Nocardia strains.

-

Design guide RNAs (gRNAs): Design two gRNAs targeting the 5' and 3' ends of the gene of interest to mediate a deletion. Use bioinformatics tools to minimize off-target effects.

-

Construct CRISPR/Cas9 Plasmid: Clone the designed gRNAs into a suitable CRISPR/Cas9 vector for actinomycetes. This plasmid should contain the cas9 gene under a constitutive promoter and the gRNA expression cassette. The plasmid may also carry a temperature-sensitive replicon for curing.

-

Prepare Donor DNA: Synthesize or PCR-amplify a donor DNA template consisting of ~1 kb regions homologous to the upstream and downstream sequences of the target gene (homology arms). This will be used for homology-directed repair (HDR) to replace the target gene with a selectable marker or to create a clean deletion.

-

Transformation: Introduce the CRISPR/Cas9 plasmid and the donor DNA into Nocardia protoplasts via electroporation or polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Select for transformants on appropriate antibiotic-containing media. Screen colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.

-

Curing of the Plasmid: If a temperature-sensitive plasmid was used, cultivate the confirmed mutants at a non-permissive temperature to remove the CRISPR/Cas9 plasmid.

-

Confirmation: Verify the gene knockout by PCR and Sanger sequencing. Confirm the loss of nargenicin production (or the accumulation of a biosynthetic intermediate) using HPLC-MS analysis of culture extracts.

Heterologous Expression: An alternative and powerful approach is to express the entire nar BGC in a genetically tractable, high-producing host strain, such as Streptomyces coelicolor or Streptomyces venezuelae.[13] This can be achieved by cloning the entire ~85 kb cluster into a suitable expression vector (e.g., a bacterial artificial chromosome, BAC) and introducing it into the heterologous host. Successful production of nargenicin in the new host confirms the completeness and functionality of the cloned BGC.[14]

In Vitro Enzymatic Assays

For a detailed mechanistic understanding, in vitro reconstitution of parts of the biosynthetic pathway is an invaluable tool.[15][16][17][18] This involves expressing and purifying individual PKS modules or tailoring enzymes and providing them with the necessary substrates to study their specific catalytic activity in a controlled environment.

Protocol 3: Conceptual Framework for In Vitro Reconstitution of a PKS Module

-

Gene Cloning and Expression: Clone the coding sequence for the PKS module (or a specific domain) into an E. coli expression vector (e.g., pET series).

-

Protein Expression and Purification: Overexpress the protein in an E. coli host (e.g., BL21(DE3)) and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Holo-Enzyme Preparation: The ACP domain of the purified PKS needs to be converted from its inactive apo- form to the active holo- form by transferring a 4'-phosphopantetheine (Ppant) moiety from Coenzyme A. This is catalyzed by a Ppant transferase (PPTase).

-

Enzymatic Reaction: Set up a reaction mixture containing the purified holo-PKS module, the starter unit (as an N-acetylcysteamine (SNAC) thioester), the extender unit (e.g., malonyl-CoA), and the necessary cofactors (e.g., NADPH for KR domains).

-

Product Analysis: After incubation, quench the reaction and analyze the products using mass spectrometry (MS) to identify the elongated and modified polyketide chain attached to the ACP domain or released from it.

Conclusion and Future Outlook

The nargenicin biosynthetic pathway in Nocardia argentinensis is a paradigm of modular enzymatic synthesis, showcasing how a complex natural product with potent biological activity is assembled with precision. The elucidation of its BGC and the characterization of key enzymes, particularly the novel dioxygenase responsible for ether bridge formation, have provided a genetic and biochemical roadmap for this fascinating pathway.[3]

The methodologies outlined in this guide—from genome mining and functional genomics to in vitro reconstitution—provide a robust framework for the continued investigation of nargenicin biosynthesis. These tools not only deepen our fundamental understanding of natural product biosynthesis but also empower the rational engineering of the pathway. By swapping PKS modules, altering the substrate specificity of AT domains, or modifying the activity of tailoring enzymes, it is possible to generate novel nargenicin analogues with potentially improved therapeutic properties, such as enhanced potency, reduced toxicity, or a broadened spectrum of activity. The architectural blueprint of nargenicin biosynthesis thus serves as a powerful platform for synthetic biology and the future of antibiotic drug discovery.

References

-

Pidot, S. J., Herisse, M., Sharkey, L., Atkin, L., Porter, J. L., Seemann, T., Howden, B. P., Rizzacasa, M. A., & Stinear, T. P. (2019). Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides. Angewandte Chemie International Edition, 58(12), 3986-3990. [Link]

-

Eripogu, K. K., et al. (2025). Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes. mBio. [Link]

-

Eripogu, K. K. (2026, January 23). Nocardia Genomes are a Large Reservoir of Diverse... [Video]. YouTube. [Link]

-

Zhang, Y., et al. (2025). Genomic and phenotypic characterization of antimicrobial resistance in clinical Nocardia species isolates. Frontiers in Microbiology. [Link]

-

Dhakal, D., et al. (2017). Enhanced production of nargenicin A1 and creation of a novel derivative using a synthetic biology platform. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 645-656. [Link]

-

Dhakal, D., et al. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology, 15(6), 1477-1485. [Link]

-

Pidot, S. J., et al. (2019). Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides. Minerva Access. [Link]

-

Dhakal, D., et al. (2017). Engineering of macrolide biosynthesis and its precursors. Applied Microbiology and Biotechnology, 101(1), 71-87. [Link]

-

Eripogu, K. K., et al. (2025). Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes. mBio. [Link]

-

Cane, D. E., Walsh, C. T., & Khosla, C. (1998). Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways. Chemistry & Biology, 5(8), R215-R224. [Link]

-

Dhakal, D., et al. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue With Anticancer Activities. ACS Chemical Biology. [Link]

-

Voleman, L., et al. (2022). Efficient CRISPR/Cas9-mediated gene disruption in the tetraploid protist Giardia intestinalis. Journal of Biological Chemistry, 298(5), 101859. [Link]

-

McCann, A., et al. (2024). The ionophore resistance genes narA and narB are geographically widespread and linked to resistance to medically important antibiotics. mSphere, 9(1), e00501-23. [Link]

-

Voleman, L., et al. (2021). Cas9-mediated genome editing in Giardia intestinalis. bioRxiv. [Link]

-

Khosla, C., et al. (2008). Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways. Natural Product Reports, 25(4), 743-768. [Link]

-

Ross, A. C., et al. (2015). Targeted capture and heterologous expression of the Pseudoalteromonas alterochromide gene cluster in Escherichia coli represents a promising natural product exploratory platform. ACS Synthetic Biology, 4(4), 414-420. [Link]

-

Pidot, S. J., et al. (2019). Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides. ResearchGate. [Link]

-

Hamano, Y., et al. (2015). Identification and Functional Analysis of the Nocardithiocin Gene Cluster in Nocardia pseudobrasiliensis. PLOS ONE, 10(11), e0143264. [Link]

-

Robbins, T., et al. (2016). Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis. ACS Chemical Biology, 11(11), 3145-3152. [Link]

-

Liu, T., et al. (2023). Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides. Molecules, 28(2), 682. [Link]

-

Kumagai, H., Kondo, K., & Kunieda, T. (2022). Application of CRISPR/Cas9 system and the preferred no-indel end-joining repair in tardigrades. Biochemical and Biophysical Research Communications, 623, 196-201. [Link]

-

Pan, J., et al. (2018). Installation of the Ether Bridge of Lolines by the Iron- and 2-Oxoglutarate-Dependent Oxygenase, LolO: Regio- and Stereochemistry of Sequential Hydroxylation and Oxacyclization Reactions. Biochemistry, 57(13), 1946-1954. [Link]

-

Smith, C. J. (2018). Progress towards the total synthesis of nargenicin A1: diastereoselective access to the cis-decalin core. (Doctoral dissertation, Baylor University). [Link]

-

Iwabuchi, N., et al. (2025). Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide nargenicin A1. Journal of Bacteriology. [Link]

-

Frandsen, R. J. N. (n.d.). Polyketide synthases. Rasmus Frandsen's Homepage. [Link]

-

Li, Q., et al. (2018). In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors. Critical Reviews in Biotechnology, 38(7), 1049-1064. [Link]

-

Znaidi, S., et al. (2019). Plasmid-Based CRISPR-Cas9 Gene Editing in Multiple Candida Species. mSphere, 4(2), e00165-19. [Link]

-

Iwabuchi, N., et al. (2025). Alignment of the ngn biosynthetic gene cluster (BGC) between Nocardia argentinensis ATCC 31306 and Nocardia tsunamiensis IFM 10818. ResearchGate. [Link]

-

Weissman, K. J., & Khosla, C. (2019). Structure and Mechanisms of Assembly-Line Polyketide Synthases. Annual Review of Biochemistry, 88, 429-457. [Link]

Sources

- 1. Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [minerva-access.unimelb.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyketide synthases [rasmusfrandsen.dk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

A Deep Dive into Nocardia sp. CS682: Characterization of a Nargenicin-Producing Actinobacterium

Introduction: The Significance of Nocardia sp. CS682 and Nargenicin

The escalating crisis of antimicrobial resistance necessitates a continuous search for novel bioactive compounds. Rare actinomycetes, such as those belonging to the genus Nocardia, represent a promising yet underexplored reservoir of unique secondary metabolites.[1][2] This guide focuses on Nocardia sp. CS682, a strain isolated from soil in Jeonnam, South Korea, which has garnered significant interest for its production of nargenicin A1.[2][3] Nargenicin A1 is an unusual macrolide antibiotic with potent activity against various Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The unique chemical scaffold of nargenicin, featuring an ether-bridged cis-decalin motif, and its mode of action, which involves the inhibition of DNA synthesis, make it a compelling candidate for further drug development.[6][7]

This technical guide provides a comprehensive overview of the characterization of Nocardia sp. CS682, from its initial isolation and taxonomic identification to the elucidation of the nargenicin A1 biosynthetic pathway. We will delve into the genomic underpinnings of its biosynthetic potential, detail key experimental workflows, and present a cohesive understanding of this fascinating microorganism for researchers, scientists, and drug development professionals.

Part 1: Isolation and Phylogenetic Characterization of Nocardia sp. CS682

The initial step in harnessing the biosynthetic capabilities of a microorganism is its isolation and accurate taxonomic placement. Nocardia sp. CS682 was first identified during a screening program for antibiotic producers effective against MRSA.[2]

Rationale for Phylogenetic Analysis

Accurate species identification is paramount in microbiology for several reasons. Firstly, it provides a predictive framework for the organism's general physiology and metabolic capabilities. Secondly, it is crucial for reproducibility and comparison of results across different laboratories. For the genus Nocardia, which includes both clinically relevant pathogens and prolific producers of secondary metabolites, precise identification is especially critical.[8] Molecular techniques, particularly 16S rRNA gene sequencing, have become the gold standard for bacterial taxonomy, offering higher resolution and reliability than traditional phenotypic methods.[8][9][10]

Experimental Workflow: Molecular Identification

The phylogenetic placement of Nocardia sp. CS682 was established through 16S rRNA gene sequencing. This workflow is a cornerstone of microbial characterization.

Figure 1: Workflow for the molecular identification of Nocardia sp. CS682.

Step-by-Step Protocol: 16S rRNA Gene Sequencing and Analysis

-

Cultivation and Genomic DNA Extraction:

-

Nocardia sp. CS682 is cultured in a suitable medium, such as brain heart infusion (BHI) broth, at 37°C with shaking for 5 days.[2]

-

Genomic DNA is then isolated from the cell pellet using a commercial kit, for instance, the TIANamp bacterial DNA kit, following the manufacturer's instructions.[2][11] The rationale for using a kit is to ensure high-purity DNA, which is essential for successful PCR amplification.

-

-

PCR Amplification of the 16S rRNA Gene:

-

The 16S rRNA gene is amplified using universal bacterial primers, such as 7F and 1540R or 27F and 1492R.[12]

-

A typical PCR reaction mixture includes the template DNA, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[12]

-

-

Sequencing and Phylogenetic Analysis:

-

The amplified PCR product is purified and sequenced using a capillary sequencing platform like the ABI-3730 Automated DNA Sequencer.[13]

-

The resulting sequence is compared against public databases like the National Center for Biotechnology Information (NCBI) GenBank and the Ribosomal Database Project (RDP) using the BLAST algorithm.[13][14]

-

Phylogenetic analysis of the 16S rRNA gene sequence revealed that Nocardia sp. CS682 is closely related to Nocardia tenerifensis and Nocardia brasiliensis.[4]

-

Part 2: Genomic Insights into Nargenicin Biosynthesis

The advent of next-generation sequencing has revolutionized natural product discovery by enabling the direct identification of biosynthetic gene clusters (BGCs) within an organism's genome.[15] The complete genome sequencing of Nocardia sp. CS682 has provided a blueprint of its metabolic potential, including the identification of the nargenicin BGC.[11][16]

Whole-Genome Sequencing and Assembly

The complete genome of Nocardia sp. CS682 was sequenced using PacBio single-molecule real-time (SMRT) sequencing technology.[2][11] This approach is advantageous for microbial genomics as it generates long reads, which greatly facilitates the assembly of complete, single-contig genomes, even in organisms with repetitive DNA sequences and high GC content like Nocardia.[11]

| Genomic Feature | Nocardia sp. CS682 |

| Genome Size (bp) | 8,919,230 |

| GC Content (%) | 63.3 |

| Number of Contigs | 1 |

| Open Reading Frames (ORFs) | 7,856 |

| tRNA Genes | 56 |

| rRNA Genes | 3 (5S, 16S, 23S) |

| Putative BGCs | 44 |

| Table 1: Major genomic features of Nocardia sp. CS682.[11][16] |

Identification of the Nargenicin Biosynthetic Gene Cluster

The identification of BGCs within a sequenced genome is typically achieved using specialized bioinformatics tools. The most widely used platform for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

antiSMASH integrates a suite of predictive algorithms to identify the characteristic genes associated with known classes of secondary metabolite biosynthetic pathways, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).[11] This allows for the rapid annotation and visualization of putative BGCs within a genome.

Figure 2: Workflow for the identification of the nargenicin BGC in Nocardia sp. CS682.

Analysis of the Nocardia sp. CS682 genome with antiSMASH revealed 44 putative BGCs, highlighting its rich potential for producing a diverse array of secondary metabolites.[16] Among these was the BGC responsible for nargenicin A1 biosynthesis.[11][16] The identification of this cluster was further confirmed by its similarity to the nargenicin BGCs previously reported from Nocardia argentinensis and Nocardia arthritidis.[17][18]

Part 3: Elucidating the Nargenicin A1 Biosynthetic Pathway

The nargenicin BGC in Nocardia sp. CS682 contains all the necessary enzymatic machinery for the assembly of the nargenicin backbone and its subsequent modifications. The biosynthesis of nargenicin A1 is a multi-step process involving a type I polyketide synthase (PKS) and a series of tailoring enzymes.

The Core Polyketide Assembly

The carbon skeleton of nargenicin is assembled by a modular type I PKS. This enzymatic assembly line sequentially adds and modifies extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, to a starter unit. The organization of the modules within the PKS genes dictates the structure of the resulting polyketide chain.

Post-PKS Tailoring Modifications

Following the synthesis of the linear polyketide chain, a series of tailoring enzymes modify the structure to yield the final bioactive molecule. These modifications are crucial for the biological activity of nargenicin A1. Key tailoring steps include:

-

Cyclization: Formation of the characteristic decalin ring system.

-

Oxidations: Introduction of hydroxyl groups and the formation of the ether bridge.

-

Methylation: Addition of methyl groups.

The study of the nargenicin BGC from Nocardia sp. CS682 and related organisms has led to the characterization of several key tailoring enzymes, including those responsible for the formation of the core decalin moiety and the crucial ether bridge.[17][18] For instance, a putative iron-α-ketoglutarate-dependent dioxygenase has been identified as the enzyme responsible for the formation of the ether bridge from a deoxygenated precursor.[7]

Figure 3: Simplified schematic of the nargenicin A1 biosynthetic pathway.

Part 4: Heterologous Expression and Metabolic Engineering

To confirm the function of the identified BGC and to potentially improve the production of nargenicin A1, heterologous expression in a well-characterized host is a powerful strategy.[19] Furthermore, metabolic engineering of the native producer, Nocardia sp. CS682, can be employed to enhance yields.

Heterologous Expression of the Nargenicin BGC

The entire nargenicin BGC from Nocardia sp. CS682 was successfully captured and expressed in the model actinomycete host, Streptomyces venezuelae.[17][18] This resulted in the production of nargenicin A1, unequivocally demonstrating that the identified BGC is responsible for its biosynthesis.[17][18]

-

BGC Cloning: The large nargenicin BGC is cloned from the genomic DNA of Nocardia sp. CS682 into a suitable expression vector. This often requires specialized techniques like Transformation-Associated Recombination (TAR) cloning.

-

Host Transformation: The expression construct is introduced into a suitable heterologous host, such as Streptomyces venezuelae.

-

Cultivation and Metabolite Analysis: The recombinant host is cultivated under conditions conducive to secondary metabolite production. The culture broth is then extracted and analyzed by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of nargenicin A1.

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies have been applied to Nocardia sp. CS682 to boost the production of nargenicin A1.[3] One successful approach involved the heterologous expression of S-adenosylmethionine synthetase (MetK1-sp) and acetyl-CoA carboxylase genes.[3]

-

Rationale: S-adenosylmethionine (SAM) is a crucial cofactor for methyltransferase enzymes involved in the nargenicin biosynthetic pathway. Increasing the intracellular pool of SAM can therefore enhance the efficiency of these tailoring steps. Acetyl-CoA carboxylase is a key enzyme in the biosynthesis of malonyl-CoA, a primary building block for the polyketide chain. Overexpression of this enzyme can increase the precursor supply for nargenicin synthesis.

These metabolic engineering efforts resulted in a significant increase in nargenicin A1 production, demonstrating the potential for rationally improving yields of valuable natural products.[3]

Conclusion and Future Perspectives

Nocardia sp. CS682 stands out as a valuable microorganism for the production of the potent antibacterial agent, nargenicin A1. The comprehensive characterization of this strain, from its phylogenetic placement to the elucidation of its genomic and biosynthetic landscape, provides a solid foundation for future research and development. The successful whole-genome sequencing has not only pinpointed the nargenicin BGC but also revealed a vast repository of other putative BGCs, suggesting that Nocardia sp. CS682 may be a source of other novel bioactive compounds.

Future efforts can be directed towards:

-

Exploiting the untapped biosynthetic potential: Investigating the other 43 BGCs identified in the genome of Nocardia sp. CS682 could lead to the discovery of new natural products with diverse biological activities.

-

Combinatorial biosynthesis and bioengineering: The detailed understanding of the nargenicin biosynthetic pathway opens up possibilities for combinatorial biosynthesis approaches to generate novel nargenicin analogs with improved pharmacological properties.

-

Optimization of production: Further metabolic engineering and fermentation process optimization can be employed to enhance the industrial-scale production of nargenicin A1.

The in-depth study of Nocardia sp. CS682 exemplifies a modern, genomics-driven approach to natural product research, which is essential in the ongoing quest for new therapeutics to combat infectious diseases.

References

-

Dhakal, D., Rayamajhi, V., Nguyen, H. T., Poudel, P. B., & Sohng, J. K. (2019). Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound Nargenicin A1. Microbiology Resource Announcements, 8(49), e01242-19. [Link]

-

Ghimire, A., et al. (2025). Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide nargenicin A1. Microbiology Spectrum. [Link]

-

Poudel, P. B., et al. (2008). Production, Isolation and Biological Activity of Nargenicin From Nocardia Sp. CS682. Archives of Pharmacal Research, 31(10), 1339-1345. [Link]

-

Dhakal, D., et al. (2017). Production analysis of nargenicin A1 from Nocardia sp. CS682 and its engineered strain. ResearchGate. [Link]

-

Carrillo-Casas, E. M., et al. (2013). Molecular Identification of Nocardia Isolates from Clinical Samples and an Overview of Human Nocardiosis in Brazil. PLoS Neglected Tropical Diseases, 7(12), e2573. [Link]

-

MIBiG. (n.d.). BGC0001875: nargenicin A1 biosynthetic gene cluster from Nocardia arthritidis AUSMDU00012717. Minimum Information about a Biosynthetic Gene cluster. [Link]

-

Dhakal, D., et al. (2019). Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound Nargenicin A1. Microbiology Resource Announcements. [Link]

-

Dhakal, D., et al. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology, 15(6), 1370-1380. [Link]

-

Pidot, S. J., et al. (2019). Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides. Angewandte Chemie International Edition, 58(12), 3996-4001. [Link]

-

Brown-Elliott, B. A., et al. (2006). Clinical and Laboratory Features of the Nocardia spp. Based on Current Molecular Taxonomy. Clinical Microbiology Reviews, 19(2), 259-282. [Link]

-

Dhakal, D., et al. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology. [Link]

-

Pandey, R. P., et al. (2012). Metabolic engineering of Nocardia sp. CS682 for enhanced production of nargenicin A₁. Applied Biochemistry and Biotechnology, 166(5), 1335-1347. [Link]

-

Dhakal, D., et al. (2019). Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound Nargenicin A1. Microbiology Resource Announcements. [Link]

-

Carrillo-Casas, E. M., et al. (2013). Molecular Identification of Nocardia Isolates from Clinical Samples and an Overview of Human Nocardiosis in Brazil. ResearchGate. [Link]

-

Pidot, S. J., et al. (2019). Biosynthesis and Ether‐Bridge Formation in Nargenicin Macrolides. Minerva Access. [Link]

-

Wang, Y., et al. (2022). Detection of Nocardia by 16S Ribosomal RNA Gene PCR and Metagenomic Next-Generation Sequencing (mNGS). Frontiers in Cellular and Infection Microbiology, 11, 768613. [Link]

-

Story-Roller, E. K., et al. (2022). DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases, 8(3), 576-587. [Link]

-

Brown-Elliott, B. A., et al. (2006). Clinical and Laboratory Features of the Nocardia spp. Based on Current Molecular Taxonomy. PMC. [Link]

-

Müller, R., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(9), 3126-3137. [Link]

-

Galván, A. E., et al. (2020). Identification of the biosynthetic gene cluster for the organoarsenical antibiotic arsinothricin. bioRxiv. [Link]

-

Dhakal, D., et al. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ResearchGate. [Link]

-

Couble, A., et al. (2005). Direct Detection of Nocardia spp. in Clinical Samples by a Rapid Molecular Method. Journal of Clinical Microbiology, 43(4), 1921-1924. [Link]

-

Liu, X., et al. (2023). Diagnosis of Rare Bone Infection Caused by Nocardia by 16S rRNA Gene Sequencing. Infection and Drug Resistance, 16, 443-451. [Link]

-

Magee, J. G., et al. (2023). Defining Reference Sequences for Nocardia Species by Similarity and Clustering Analyses of 16S rRNA Gene Sequence Data. arXiv. [Link]

-

Pidot, S. J., et al. (2019). Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides. PubMed. [Link]

Sources

- 1. Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide nargenicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Metabolic engineering of Nocardia sp. CS682 for enhanced production of nargenicin A₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production, isolation and biological activity of nargenicin from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Clinical and Laboratory Features of the Nocardia spp. Based on Current Molecular Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Molecular Identification of Nocardia Isolates from Clinical Samples and an Overview of Human Nocardiosis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound Nargenicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Nargenicin A1: A Targeted Approach to Combating Gram-Positive Pathogens Through DNA Polymerase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the discovery and elucidation of novel antibacterial agents with unique mechanisms of action are paramount. Nargenicin A1, a polyketide macrolide isolated from Nocardia species, has emerged as a promising narrow-spectrum antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the biological activity of nargenicin, with a primary focus on its molecular mechanism of action, which distinguishes it from many currently prescribed antibiotics. We delve into the experimental methodologies used to characterize its antibacterial properties and provide insights into its potential for future drug development.

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria poses a grave threat to global public health. The development of new antimicrobials has slowed, creating a critical need for innovative therapeutic strategies. Natural products have historically been a rich source of antibiotics, and nargenicin A1 represents a compelling example of a molecule with a novel mechanism of action that can potentially circumvent existing resistance pathways.[1] First isolated from Nocardia argentinensis, nargenicin is a 28-carbon macrolide with a complex fused tricyclic core and a distinctive ether bridge.[2] Its potent and selective activity against Gram-positive bacteria makes it a subject of significant interest for tackling challenging infections.[2][3]

Antibacterial Spectrum and Potency

Nargenicin A1 exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria.[4] Its efficacy has been demonstrated against a variety of clinically relevant isolates, including Staphylococcus, Streptococcus, Enterococcus, and Clostridium species.[1] Notably, nargenicin has shown strong in vitro activity against MRSA, with potency comparable or superior to some conventional antibiotics like oxacillin and vancomycin.[1]

Quantitative Assessment of Antibacterial Activity

The potency of nargenicin is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Organism | MIC (μg/mL) | MIC (μM) | Noteworthy Strain Characteristics |

| Mycobacterium tuberculosis H37Rv | - | 12.5 | Drug-sensitive reference strain[5] |

| Staphylococcus aureus | Varies | - | Including methicillin-resistant (MRSA) strains[1] |

| Streptococcus spp. | 0.017 (mean) | - | Clinical isolates[1] |

| Enterococcus faecalis | Varies | - | Clinical isolates[1] |

| Enterococcus faecium | Varies | - | Clinical isolates[1] |

| Micrococcus luteus | Varies | - | Gram-positive cocci[4] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) values of Nargenicin A1 against various Gram-positive bacteria.

Unraveling the Mechanism of Action: Inhibition of DNA Replication

Initial investigations into nargenicin's mode of action revealed its selective interference with bacterial DNA synthesis.[6] Unlike quinolone antibiotics that target DNA gyrase and topoisomerase IV, nargenicin was found to inhibit a different, crucial component of the DNA replication machinery.[6]

The Molecular Target: DNA Polymerase DnaE1

Subsequent research definitively identified the replicative DNA polymerase DnaE1 as the primary molecular target of nargenicin.[5][6] This was corroborated through several lines of evidence:

-

Macromolecular Labeling: Experiments in S. aureus demonstrated that nargenicin selectively inhibits the incorporation of radiolabeled precursors into DNA, with minimal effect on RNA, protein, or cell wall synthesis.[5][6]

-

Resistant Mutant Analysis: Spontaneous nargenicin-resistant mutants of S. aureus were found to harbor a single base-pair change in the dnaE gene, which codes for the α subunit of the DNA polymerase III holoenzyme.[6]

-

In Vitro Enzyme Assays: Purified DnaE enzyme activity was shown to be exquisitely sensitive to inhibition by nargenicin.[5][6]

A Unique Mode of Inhibition: DNA-Dependent Binding

A key feature of nargenicin's interaction with DnaE1 is its DNA-dependent binding.[5] Cryo-electron microscopy (cryo-EM) studies have provided a detailed structural basis for this mechanism.[4][5]

-

Ternary Complex Formation: Nargenicin does not bind to DnaE1 alone; its binding is contingent on the presence of the DNA substrate.[5] It stabilizes a ternary complex of DnaE1, the DNA template-primer, and the antibiotic.

-

Active Site Obstruction: Within this complex, nargenicin positions itself in the polymerase active site, effectively mimicking an incoming nucleotide and the templating base.[5] It becomes wedged between the terminal base pair of the DNA duplex and the polymerase, physically obstructing the addition of new nucleotides and halting DNA chain elongation.[4][5]

Figure 2: A flowchart of the experimental workflow for a macromolecular synthesis inhibition assay.

Biosynthesis and Chemical Derivatization

Nargenicin A1 is a polyketide, biosynthesized from acetate and propionate precursors. [2]The complex structure is assembled by a polyketide synthase and undergoes subsequent enzymatic modifications, including a Diels-Alder reaction to form the characteristic fused ring system. [2]The potential for enhancing the production of nargenicin through metabolic engineering of the producing Nocardia strains has been explored. [7][8] Furthermore, the chemical structure of nargenicin, with its reactive hydroxyl groups, offers opportunities for derivatization. [3]Glycosylated derivatives of nargenicin have been synthesized, which can modulate its physicochemical properties, such as solubility. [7]While these initial modifications have not yet led to a substantial increase in antibacterial activity, they highlight the potential for medicinal chemistry efforts to optimize the nargenicin scaffold for improved therapeutic properties. [7]

Future Perspectives and Drug Development

The unique mechanism of action of nargenicin, targeting a validated but underexploited bacterial enzyme, makes it an attractive candidate for further drug development. Key areas for future research include:

-

Spectrum Expansion: Medicinal chemistry efforts could focus on modifying the nargenicin structure to broaden its activity spectrum to include Gram-negative bacteria.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in animal models of infection are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic properties of nargenicin and its derivatives.

-

Resistance Development: While spontaneous resistance to nargenicin appears to be infrequent, further studies are required to fully understand the potential for resistance development and the underlying mechanisms.

Conclusion

Nargenicin A1 represents a promising class of antibacterial compounds that combat Gram-positive bacteria through the targeted inhibition of DNA polymerase DnaE1. Its novel mechanism of action, potent in vitro activity, and the potential for chemical modification underscore its significance in the ongoing search for new antibiotics. The detailed understanding of its biological activity and the availability of robust experimental protocols provide a solid foundation for future research and development efforts aimed at translating the therapeutic potential of nargenicin into clinical applications.

References

-

Al-Tameemi, W., et al. (2022). DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases, 8(3), 567-579. [Link]

-

Shenoy, S., et al. (2022). In-vitro Evaluation of Antimicrobial Activity of Nargenicin-A1 against Gram Positive Clinical Isolates and its Comparison with Various Antibiotics. Journal of Clinical and Diagnostic Research, 16(2), DC01-DC05. [Link]

-

Painter, R. E., et al. (2015). Elucidation of DnaE as the antibacterial target of the natural product, nargenicin. Chemistry & Biology, 22(10), 1362-1373. [Link]

-

Al-Tameemi, W., et al. (2022). DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

-

Dhakal, D., et al. (2015). Enhanced production of nargenicin A(1) and generation of novel glycosylated derivatives. Applied Microbiology and Biotechnology, 99(10), 4273-4284. [Link]

-

Dhakal, D., et al. (2015). Production of nargenicin A 1. a Effect of different sources of... ResearchGate. [Link]

-

Nargenicin. Wikipedia. [Link]

-

Dhakal, D., et al. (2017). Structures of newly synthesized nargenicin A 1 glycosylated derivatives. ResearchGate. [Link]

-

Progress towards the total synthesis of nargenicin A1 : diastereoselective access to the cis-decalin core. BEARdocs. [Link]

Sources

- 1. jcdr.net [jcdr.net]

- 2. Nargenicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Enhanced production of nargenicin A(1) and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Nargenicin Biosynthetic Gene Cluster: A Technical Guide to Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nargenicin A1, a polyketide macrolide produced by species of the actinomycete genus Nocardia, has garnered significant interest for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique chemical scaffold, featuring a rare ether-bridged cis-decalin motif, and its promising biological activities, which also include cell proliferation inhibition and immunomodulatory effects, make it a compelling target for natural product discovery and development.[1][2][3] This guide provides an in-depth technical overview of the identification and analysis of the nargenicin biosynthetic gene cluster (BGC), offering field-proven insights and detailed methodologies for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Significance of Nargenicin and its Genetic Blueprint

The rising tide of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Nargenicin A1 represents a promising class of natural products that meet this need.[2] Understanding the genetic basis of its production is paramount for several key reasons:

-

Rational Yield Improvement: By identifying and overcoming regulatory or biosynthetic bottlenecks in the native producer, production titers can be significantly enhanced.[4]

-

Bioengineering of Novel Analogs: Manipulation of the BGC allows for the generation of novel nargenicin derivatives with potentially improved efficacy, spectrum of activity, or pharmacokinetic properties.

-

Discovery of New Bioactivities: Heterologous expression of the gene cluster can lead to the production of previously uncharacterized intermediates or analogs with novel biological activities.[3]

This guide will navigate the workflow for identifying the nargenicin BGC from a producing Nocardia strain, analyzing its genetic components, elucidating the biosynthetic pathway, and functionally characterizing the cluster through heterologous expression.

Identification of the Nargenicin Biosynthetic Gene Cluster: A Multi-pronged Approach

The identification of a natural product BGC is a critical first step. For nargenicin, a combination of genomic sequencing and bioinformatic analysis has proven highly effective.

Genomic DNA Extraction from Nocardia

Nocardia species possess a complex cell wall, making DNA extraction challenging.[5] The following protocol is a robust and reproducible method for obtaining high-quality genomic DNA suitable for whole-genome sequencing.

Rationale for Key Steps:

-

Enzymatic Lysis: Lysozyme is used to break down the peptidoglycan layer of the bacterial cell wall.

-

Detergent-based Lysis: SDS is a strong anionic detergent that solubilizes cell membranes and denatures proteins.

-

Phenol-Chloroform Extraction: This classic method effectively removes proteins and other cellular debris from the DNA preparation.

-

Ethanol Precipitation: DNA is insoluble in cold ethanol and will precipitate out of solution, allowing for its collection and purification.

Experimental Protocol: Genomic DNA Extraction from Nocardia sp.

-

Cell Culture and Harvest: Inoculate a single colony of Nocardia sp. into 50 mL of Tryptic Soy Broth (TSB) and incubate at 30°C with shaking until a dense culture is obtained (typically 3-5 days). Harvest the cells by centrifugation at 8,000 x g for 10 minutes.

-

Lysis: Resuspend the cell pellet in 5 mL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing 2 mg/mL lysozyme. Incubate at 37°C for 1 hour with gentle agitation. Add 0.5 mL of 10% SDS and 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours.

-

Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Mix gently by inversion for 15 minutes. Centrifuge at 12,000 x g for 15 minutes to separate the phases. Carefully transfer the upper aqueous phase to a new tube. Repeat this extraction step once.

-

Precipitation: To the aqueous phase, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C for at least 1 hour to precipitate the DNA.

-

Washing and Resuspension: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol. Air-dry the pellet for 10-15 minutes and resuspend in 100 µL of sterile nuclease-free water.

-

Quality Control: Assess the quantity and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio should be ~1.8) and by electrophoresis on a 0.8% agarose gel.

Genome Sequencing and Bioinformatic Analysis with antiSMASH

Once high-quality genomic DNA is obtained, whole-genome sequencing can be performed using a platform such as Illumina or PacBio. The resulting genomic data is then subjected to bioinformatic analysis to identify putative BGCs. The antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) is a powerful and widely used web server and standalone tool for this purpose.[6][7]

Workflow for antiSMASH Analysis:

Step-by-Step Guide for antiSMASH Submission:

-

Navigate to the antiSMASH website.

-

Upload your genomic sequence file in FASTA or GenBank format.[8]

-

Select the appropriate analysis options. For a Nocardia genome, ensure that "Bacteria" is selected and that all detection modules are enabled.

-

Submit the job. An email notification will be sent when the analysis is complete.

-

Interpret the results. The output will be an interactive HTML page showing the predicted BGCs in the genome. Look for a Type I Polyketide Synthase (PKS) cluster, as nargenicin is a polyketide.[9] The "KnownClusterBlast" feature will compare the predicted cluster to the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database, which may directly identify it as the nargenicin BGC.

In-depth Analysis of the Nargenicin Gene Cluster

The nargenicin BGC from Nocardia arthritidis is approximately 85 kb in length and contains a suite of genes responsible for the biosynthesis of the polyketide backbone and its subsequent modifications.[1]

Genetic Organization and Functional Annotation

The following table summarizes the key genes within the nargenicin BGC and their putative functions based on sequence homology and experimental evidence.

| Gene | Putative Function | Evidence/Rationale |

| Core Biosynthesis | ||

| narA-C | Type I Polyketide Synthases (PKS) | Contains KS, AT, DH, KR, and ACP domains responsible for assembling the polyketide chain.[10] |

| narD | Putative SnoaL-like polyketide cyclase | May be involved in the cyclization of the linear polyketide precursor.[10] |

| Tailoring Enzymes | ||

| narG | P450 hydroxylase | Likely responsible for one of the hydroxylation steps in the post-PKS modification.[10] |

| narM | P450 hydroxylase | The second putative hydroxylase involved in post-PKS modification.[10] |

| narK | O-methyltransferase | Predicted to methylate the C2 hydroxyl group.[10] |

| ngnO3 | Iron-α-ketoglutarate-dependent dioxygenase | Experimentally shown to be responsible for the formation of the characteristic ether bridge from an 8,13-deoxynargenicin precursor.[1] |

| ngnN2-N5 | Pyrrole-related genes | Correlates with the presence of a C8-linked pyrrole moiety in nargenicin.[10] |

| Regulation & Transport | ||

| narR | Regulatory protein | Likely involved in the transcriptional regulation of the gene cluster. |

| narT | MFS transporter | Putative efflux pump for exporting nargenicin out of the cell, conferring self-resistance. |

The Nargenicin Biosynthetic Pathway

The biosynthesis of nargenicin A1 is a complex process involving the assembly of a polyketide chain by the PKS machinery, followed by a series of intricate tailoring reactions.

Functional Characterization through Heterologous Expression

To confirm the function of the identified BGC and to enable the production of nargenicin in a more genetically tractable host, heterologous expression is a powerful strategy.[11][12] Streptomyces species, such as S. venezuelae and S. albus, are excellent hosts for expressing actinobacterial BGCs due to their well-established genetic tools and their ability to produce a wide range of secondary metabolites.[3][12]

Rationale for Host Selection

-

Streptomyces venezuelae : This host has a relatively fast growth rate and a well-characterized genome, making it suitable for rapid testing of gene cluster expression.

-

Streptomyces albus J1074 : This strain has been engineered to have a "clean" metabolic background with several native BGCs deleted, which can improve the yields of heterologously expressed natural products by increasing the precursor pool.[11][13]

Experimental Protocol: Heterologous Expression of the Nargenicin BGC

-

Cloning of the BGC: The entire ~85 kb nargenicin BGC can be cloned from Nocardia genomic DNA using methods such as Transformation-Associated Recombination (TAR) cloning in yeast or by assembling overlapping cosmids.

-

Vector Construction: The cloned BGC is then subcloned into an integrative Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong, constitutive promoter (e.g., ermEp*).

-

Transformation of Streptomyces : The expression vector is introduced into the chosen Streptomyces host via intergeneric conjugation from E. coli.[14]

-

Cultivation and Metabolite Extraction: The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., SFM agar or liquid R5A medium). After 7-10 days of growth, the culture is extracted with an organic solvent such as ethyl acetate.

-

Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of nargenicin A1 and any related metabolites. The identity of the compounds can be confirmed by comparison to an authentic standard and by high-resolution MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Example:

| Strain | Nargenicin A1 Titer (mg/L) | Reference |

| Nocardia sp. CS682 (Wild-type) | ~50 | [4] |

| Nocardia sp. ACC18 (Engineered) | ~355 | [4] |

| S. venezuelae (Heterologous host) | Production confirmed | [3] |

Note: Titers can vary significantly depending on the specific strain and fermentation conditions.

Conclusion and Future Perspectives

The identification and analysis of the nargenicin biosynthetic gene cluster have opened up exciting avenues for the discovery and development of novel antibiotics. The methodologies outlined in this guide provide a comprehensive framework for researchers to explore the biosynthetic potential of this fascinating natural product. Future work in this area will likely focus on:

-

Detailed Enzymatic Characterization: Elucidating the precise mechanisms of the tailoring enzymes, particularly the cyclase and the P450 hydroxylases.

-

Combinatorial Biosynthesis: Generating a diverse library of nargenicin analogs by swapping domains within the PKS modules and expressing tailoring enzymes from other BGCs.

-

Metabolic Engineering for Yield Improvement: Further optimizing precursor supply and regulatory networks in both the native and heterologous hosts to achieve commercially viable production levels.

By leveraging the power of genomics, synthetic biology, and metabolic engineering, the full therapeutic potential of the nargenicin class of antibiotics can be realized.

References

-

Dhakal, D., et al. (2015). Enhanced production of nargenicin A(1) and generation of novel glycosylated derivatives. Journal of Industrial Microbiology & Biotechnology, 42(4), 599-608. [Link]

-

Zhang, B., et al. (2019). Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides. Angewandte Chemie International Edition, 58(12), 3873-3877. [Link]

-

Dhakal, D., et al. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology, 15(6), 1477-1487. [Link]

-

Blin, K., et al. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic Acids Research, 47(W1), W81-W87. [Link]

-

Kieser, T., et al. (2000). Practical Streptomyces Genetics. John Innes Foundation. [Link]

-

Zare-Bidaki, M., et al. (2014). DNA Extraction from Nocardia Species for Special Genes Analysis Using PCR. Jundishapur Journal of Microbiology, 7(1), e8756. [Link]

-

ActinoBase. (n.d.). Protocols. Retrieved from [Link]

-

Dhakal, D., et al. (2020). Characterization of Tailoring Steps of Nargenicin A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities. ACS Chemical Biology, 15(6), 1477-1487. [Link]

-

Luo, Y., et al. (2021). Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes. mBio, 12(4), e01357-21. [Link]

-

antiSMASH Tutorial. (n.d.). GitHub. Retrieved from [Link]

-

Zhang, B., et al. (2019). Biosynthesis and Ether-Bridge Formation in Nargenicin Macrolides. Angewandte Chemie International Edition. [Link]

-

Li, Y., et al. (2022). Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074. Molecules, 27(21), 7269. [Link]

-

Dhakal, D., et al. (2015). Enhanced production of nargenicin A(1) and generation of novel glycosylated derivatives. Journal of Industrial Microbiology & Biotechnology, 42(4), 599-608. [Link]

-

antiSMASH analysis and help. (2020, June 12). YouTube. [Link]

-

Männle, D., et al. (2020). Comparative Genomics and Metabolomics in the Genus Nocardia. mSystems, 5(3), e00121-20. [Link]

-

Zare-Bidaki, M., et al. (2014). DNA extraction from nocardia species for special genes analysis using PCR. Jundishapur Journal of Microbiology, 7(1), e8756. [Link]

-

Lee, S. Y., et al. (2018). Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in Bioengineering and Biotechnology, 6, 12. [Link]

-

Pérez-García, F., et al. (2023). Metabolic engineering strategies for naringenin production enhancement in Streptomyces albidoflavus J1074. Microbial Cell Factories, 22(1), 166. [Link]

-